(R,R)-N-(1-Phenylethyl) Ibuprofen Amide
Overview
Description
(R,R)-N-(1-Phenylethyl) Ibuprofen Amide is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both aromatic and aliphatic components, makes it an interesting subject for research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of (R,R)-N-(1-Phenylethyl) Ibuprofen Amide are currently unknown. This compound is a derivative of ibuprofen, which is known to target cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
If it behaves similarly to ibuprofen, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
If it acts like ibuprofen, it may affect the arachidonic acid pathway, which leads to the production of prostaglandins .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
If it acts like ibuprofen, it may reduce inflammation and pain by decreasing the production of prostaglandins .
Action Environment
It is known that the compound should be stored in a cool place, away from air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N-(1-Phenylethyl) Ibuprofen Amide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylpropyl)benzaldehyde and (1R)-1-phenylethylamine.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable acylating agent to yield the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R)-N-(1-Phenylethyl) Ibuprofen Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(R,R)-N-(1-Phenylethyl) Ibuprofen Amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]acetamide
- (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]butanamide
Uniqueness
(R,R)-N-(1-Phenylethyl) Ibuprofen Amide stands out due to its specific chiral centers and the combination of aromatic and aliphatic groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152886 | |
Record name | (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121734-80-3 | |
Record name | (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121734-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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